

# X-ray diffraction data for 6-Cyclopropyl-7-fluoroquinoline crystals

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## Compound of Interest

Compound Name: 6-Cyclopropyl-7-fluoroquinoline

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Topic: Comparative Crystallographic Guide: 1-Cyclopropyl-6-fluoroquinolone Scaffolds Content  
Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary & Nomenclature Clarification

Note on Nomenclature: The term "**6-Cyclopropyl-7-fluoroquinoline**" is frequently encountered in early-stage literature or procurement requests but technically refers to a rare or non-bioactive isomer. The pharmacologically active scaffold—and the industry standard for this class—is 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

This guide focuses on the comparative crystallographic characterization of this bioactive core (the "Q-Acid" intermediate) versus its final Active Pharmaceutical Ingredient (API) derivatives (e.g., Ciprofloxacin). Distinguishing these forms via X-ray Diffraction (XRD) is critical for monitoring reaction completion, ensuring polymorphic purity, and meeting regulatory specifications.

## Comparative Analysis: Precursor vs. API

The transition from the "Q-Acid" intermediate to the final API involves a nucleophilic aromatic substitution at the C7 position. Crystallographic monitoring of this step is superior to HPLC for detecting inorganic salt contaminants or polymorphic shifts induced by solvent changes.

## Subject A: The "Q-Acid" Intermediate

- Chemical Name: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1][2][3][4][5]
- CAS: 86393-33-1[1][2][3][4]
- Role: Key scaffold for Ciprofloxacin, Enrofloxacin, and Moxifloxacin.
- Crystal Habit: Typically crystallizes as pale yellow prisms or needles from polar aprotic solvents (e.g., DMSO/Ethanol).

## Subject B: The API (Ciprofloxacin HCl Monohydrate)

- Chemical Name: 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride monohydrate
- CAS: 86393-32-0
- Role: Broad-spectrum antibiotic (Final Drug Product).[6]
- Crystal Habit: Exhibits significant polymorphism (Anhydrous Forms I/II, Hydrates) dependent on water activity during crystallization.

## Crystallographic Data Comparison

The following data distinguishes the starting material from the final product and identifies common hydration states.

### Table 1: Unit Cell & Space Group Parameters

Parameter	Q-Acid Intermediate (Precursor)	Ciprofloxacin HCl (Monohydrate)	Ciprofloxacin (Anhydrous Form I)
Crystal System	Triclinic / Monoclinic*	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /n (typical for esters)	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
Z (Molecules/Cell)	4	4	4
Key Feature	Planar quinolone ring; $\pi$ - $\pi$ stacking dominates.	Water molecule bridges Cl <sup>-</sup> and carboxylate.	Densely packed; hygroscopic instability.
Ref. Source	Acta Cryst. E (2004) [1]	Acta Pharm. (2003) [2]	RSC Adv. (2012) [3]

\*Note: The free acid intermediate often shows triclinic packing (P-1) depending on solvent inclusion, while its ethyl ester derivatives favor Monoclinic P2<sub>1</sub>/c.

## Table 2: Diagnostic Powder XRD Peaks (Cu K $\alpha$ , $\lambda = 1.5406 \text{ \AA}$ )

Use these 2 $\theta$  values to rapidly identify phase composition in bulk powders.

Phase	Primary Peak (2 $\theta$ )	Secondary Peak (2 $\theta$ )	Tertiary Peak (2 $\theta$ )	Detection Logic
Q-Acid (Precursor)	6.4°	13.2°	26.5°	Low-angle peak indicates unreacted scaffold.
Cipro (Monohydrate)	8.3°	19.1°	26.8°	Standard commercial form.
Cipro (Anhydrous)	14.5°	20.8°	25.4°	Shift in primary peak indicates dehydration.

## Experimental Protocols

### Protocol A: Single Crystal Growth of the Intermediate (Q-Acid)

- Objective: Obtain high-quality crystals for structure elucidation.
- Method: Slow Evaporation.
  - Dissolve 50 mg of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid in 10 mL of warm Acetonitrile/DMF (9:1 ratio).
  - Filter the solution through a 0.45  $\mu\text{m}$  PTFE syringe filter into a clean scintillation vial.
  - Cover with parafilm and puncture 3-4 small holes to control evaporation rate.
  - Store in a vibration-free environment at 20°C.
  - Harvest: Crystals appear within 48-72 hours.
  - Validation: Check for sharp extinction under cross-polarized light microscopy before XRD mounting.

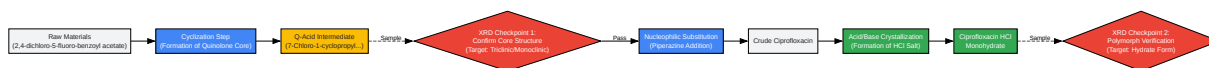
### Protocol B: Powder XRD Data Collection (Standard)

- Instrument: Bruker D8 Advance (or equivalent) with Cu K $\alpha$  radiation.
- Sample Prep: Lightly grind 100 mg of sample in an agate mortar to minimize preferred orientation (avoid over-grinding hydrates to prevent dehydration).
- Parameters:
  - Range: 3° to 40° 2 $\theta$ .
  - Step Size: 0.02°.
  - Scan Speed: 1.0 sec/step.
  - Divergence Slit: 0.3°.

## Visualization of Workflows

### Figure 1: Synthesis & Crystallographic Checkpoints

This workflow illustrates where XRD is deployed to ensure the integrity of the 1-cyclopropyl-6-fluoro scaffold during drug synthesis.

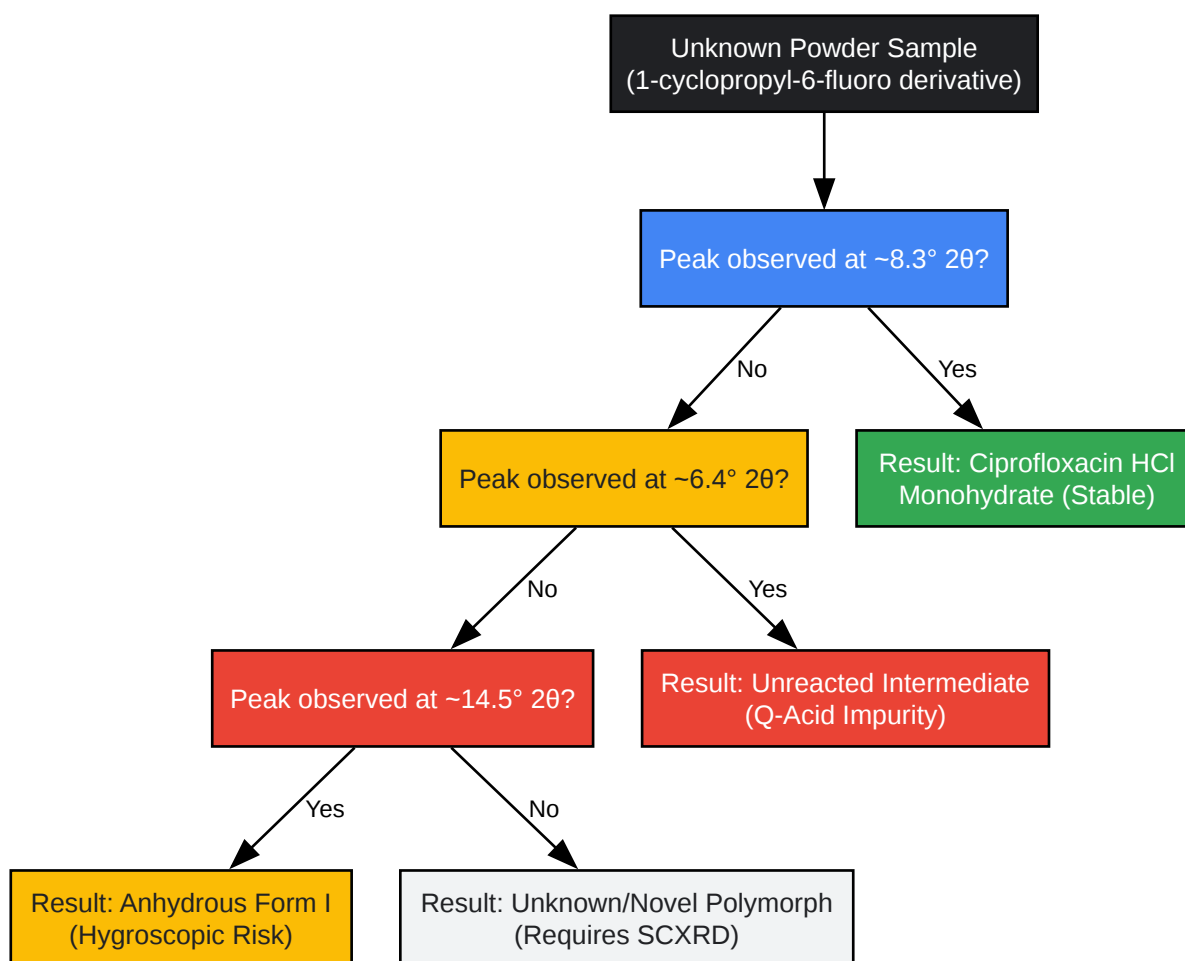


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Caption: Critical Control Points (CCPs) for XRD analysis during the synthesis of fluoroquinolone antibiotics.

### Figure 2: Polymorph Identification Logic Tree

A decision tree for identifying the solid-state form of the final 1-cyclopropyl-6-fluoro product based on XRD peak shifts.



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Caption: Diagnostic logic for classifying bulk powder samples using characteristic low-angle reflections.

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